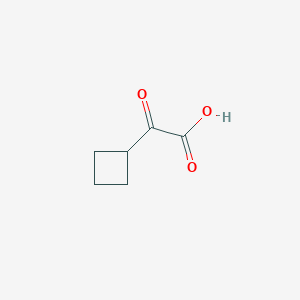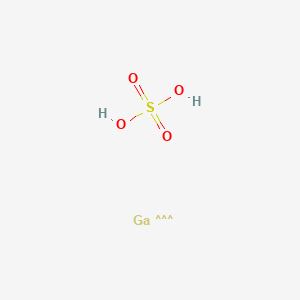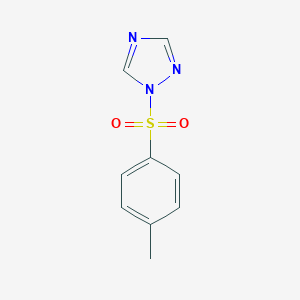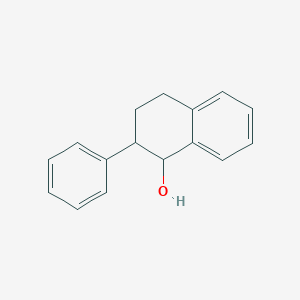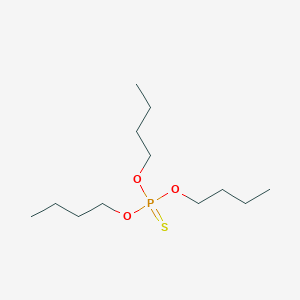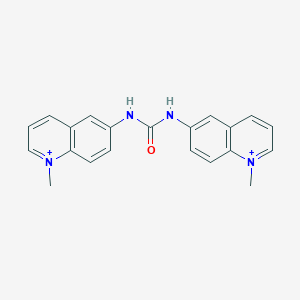
Quinuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinuronium is a quaternary ammonium compound that has been used in scientific research for its ability to block neuromuscular transmission. It is a synthetic compound that was first synthesized in the 1960s and has since been used in various studies to understand the mechanism of neuromuscular transmission and its role in muscle contraction.
Wirkmechanismus
Quinuronium blocks the action of acetylcholine by binding to nicotinic acetylcholine receptors on the motor endplate of skeletal muscle fibers. This binding prevents the influx of sodium ions into the muscle fibers, which is necessary for muscle contraction. As a result, muscle contraction is inhibited, leading to muscle relaxation.
Biochemische Und Physiologische Effekte
Quinuronium has both biochemical and physiological effects. Biochemically, it inhibits the action of acetylcholine by binding to nicotinic acetylcholine receptors. Physiologically, it leads to muscle relaxation by blocking neuromuscular transmission. Quinuronium has been shown to have a longer duration of action than other neuromuscular blocking agents, which makes it useful for certain types of surgeries.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using quinuronium in lab experiments is its ability to provide long-lasting muscle relaxation. This can be useful for surgeries that require prolonged muscle relaxation. However, one limitation of using quinuronium is its potential to cause respiratory depression, which can be dangerous if not monitored carefully. Additionally, quinuronium can cause histamine release, which can lead to hypotension and bronchospasm.
Zukünftige Richtungen
There are several future directions for research involving quinuronium. One area of research is the development of new quinuronium analogs that have improved pharmacological properties. Another area of research is the use of quinuronium in combination with other neuromuscular blocking agents to improve its efficacy and reduce its side effects. Additionally, researchers can investigate the potential use of quinuronium in the treatment of neuromuscular disorders, such as myasthenia gravis.
Synthesemethoden
Quinuronium is synthesized through a reaction between pyridine and 1,4-dibromobutane. This reaction results in the formation of a quaternary ammonium compound, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Quinuronium has been used in various scientific research studies to understand the mechanism of neuromuscular transmission. It is used to block the action of acetylcholine, which is a neurotransmitter that is responsible for muscle contraction. By blocking the action of acetylcholine, quinuronium can help researchers understand the role of neuromuscular transmission in muscle contraction.
Eigenschaften
CAS-Nummer |
14910-31-7 |
|---|---|
Produktname |
Quinuronium |
Molekularformel |
C21H20N4O+2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,3-bis(1-methylquinolin-1-ium-6-yl)urea |
InChI |
InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1 |
InChI-Schlüssel |
XNGCPUFXJFAGRG-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
Kanonische SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
Andere CAS-Nummern |
14910-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






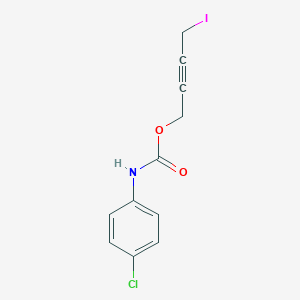
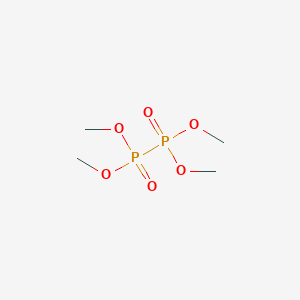
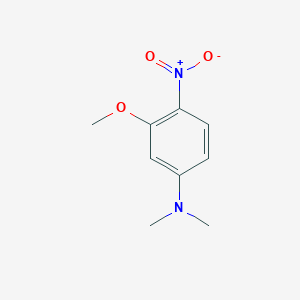
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
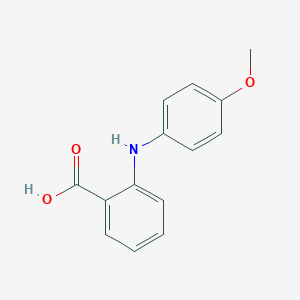
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
